molecular formula C18H32BrN3O3Si2 B14093608 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14093608
M. Wt: 474.5 g/mol
InChI Key: DUFWPCKFSZXSFG-UHFFFAOYSA-N
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Description

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 7th position and two trimethylsilyl ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of a suitable imidazole precursor with bromine under controlled conditions to introduce the bromine atom at the desired position. The trimethylsilyl ethoxy groups are then introduced through subsequent reactions involving silylation agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The trimethylsilyl ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1,3-dihydro-2H-benzoimidazol-2-one
  • 7-Bromo-2,3-dihydro-1,4-dioxino[2,3-b]pyridine

Uniqueness

Compared to similar compounds, 7-Bromo-1,3-dihydro-1,3-bis[[2-(trimethylsilyl)ethoxy]methyl]-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of two trimethylsilyl ethoxy groups. These groups can significantly influence the compound’s chemical properties, such as solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H32BrN3O3Si2

Molecular Weight

474.5 g/mol

IUPAC Name

7-bromo-1,3-bis(2-trimethylsilylethoxymethyl)imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H32BrN3O3Si2/c1-26(2,3)11-9-24-13-21-16-15(19)7-8-20-17(16)22(18(21)23)14-25-10-12-27(4,5)6/h7-8H,9-14H2,1-6H3

InChI Key

DUFWPCKFSZXSFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(C=CN=C2N(C1=O)COCC[Si](C)(C)C)Br

Origin of Product

United States

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